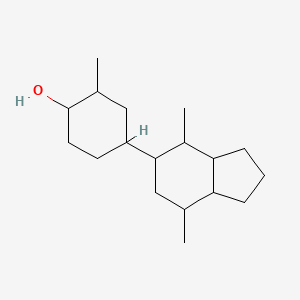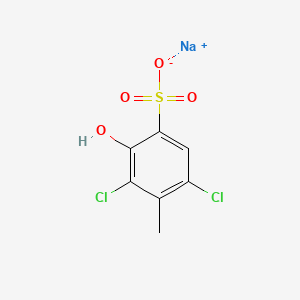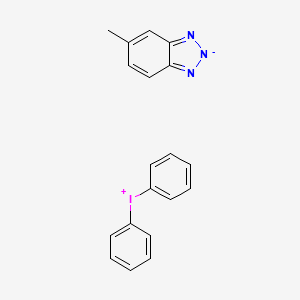![molecular formula C26H34N2O3 B12676826 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone CAS No. 93964-10-4](/img/structure/B12676826.png)
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone is an organic compound with the molecular formula C26H34N2O3 and a molecular weight of 422.55976 g/mol. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone typically involves the reaction of anthraquinone with 2-ethylhexylamine and 3-methoxypropylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. The process generally includes steps such as:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Substitution: The amines are then substituted with 2-ethylhexylamine and 3-methoxypropylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-4-hydroxyanthraquinone
- 1,4-Diaminoanthraquinone
- 1,4-Dihydroxyanthraquinone
Uniqueness
Compared to similar compounds, 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific solubility, stability, and reactivity characteristics.
Eigenschaften
CAS-Nummer |
93964-10-4 |
|---|---|
Molekularformel |
C26H34N2O3 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1-(2-ethylhexylamino)-4-(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O3/c1-4-6-10-18(5-2)17-28-22-14-13-21(27-15-9-16-31-3)23-24(22)26(30)20-12-8-7-11-19(20)25(23)29/h7-8,11-14,18,27-28H,4-6,9-10,15-17H2,1-3H3 |
InChI-Schlüssel |
HNLGXHVPWQHLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)

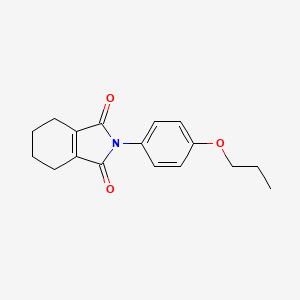



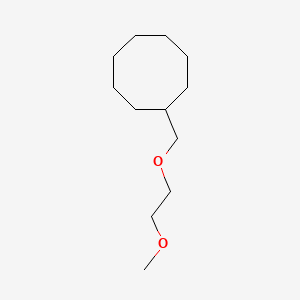
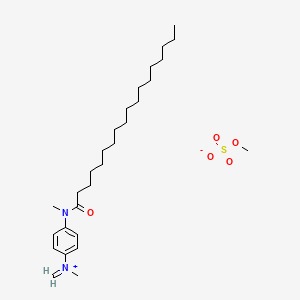
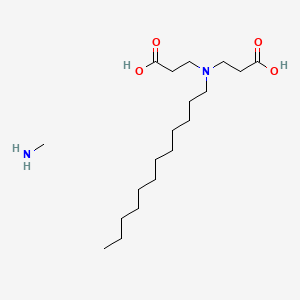
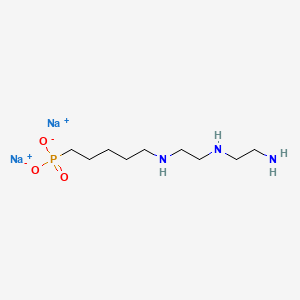
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
